2-(Diethoxymethyl)-1,1-diethoxyheptane

Descripción

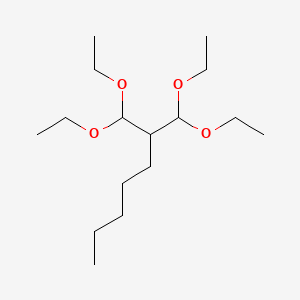

2-(Diethoxymethyl)-1,1-diethoxyheptane is an acetal compound characterized by its branched structure containing two ethoxy groups and a diethoxymethyl substituent attached to a heptane backbone. Its molecular formula is inferred to be C₁₆H₃₄O₄ (based on analogs like 2-(diethoxymethyl)-1,1-diethoxypentane, C₁₄H₃₀O₄) , with a high LogP (~3.1–3.2), indicating significant hydrophobicity .

Propiedades

IUPAC Name |

2-(diethoxymethyl)-1,1-diethoxyheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4/c1-6-11-12-13-14(15(17-7-2)18-8-3)16(19-9-4)20-10-5/h14-16H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVVSNOKHFMGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(OCC)OCC)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496558 | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxyheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30989-73-2 | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxyheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30989-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxyheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid-Catalyzed Acetalization

The most widely documented method involves reacting heptanal with diethyl ether in the presence of an acid catalyst (e.g., HCl, H₂SO₄). The reaction proceeds via a two-step mechanism:

- Hemiaminal Formation :

Heptanal undergoes nucleophilic attack by ethanol, generating a hemiaminal intermediate. - Acetalization :

The hemiaminal reacts with excess diethyl ether, facilitated by acid catalysis, to form 2-(diethoxymethyl)-1,1-diethoxyheptane.

Reaction Conditions :

- Temperature: 60–80°C

- Catalyst: 5–10 mol% H₂SO₄

- Duration: 6–12 hours

- Yield: 50–65%

Limitations :

- Competing side reactions (e.g., over-etherification) reduce yield.

- Requires strict anhydrous conditions to prevent hydrolysis.

Cyclopropene Precursor Route

Alternative syntheses leverage ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate as a precursor. Nucleophilic addition with heteroatom nucleophiles (e.g., thiols) under controlled conditions yields diastereomeric products:

Procedure :

- Dissolve sodium methanethiolate (1.2 equiv) in anhydrous DMF.

- Add cyclopropene precursor (1.0 equiv) at 0°C.

- Stir for 24 hours at 20–25°C.

- Quench with saturated NH₄Cl and extract with CH₂Cl₂.

Outcomes :

- Diastereomeric ratios: 22:78 to 5:95 (major:minor).

- Yield: 37–72%, depending on nucleophile bulkiness.

Aldehyde/Acetal Starting Materials

Heptanal diethyl acetal serves as a substrate for transacetalization reactions:

Reaction Scheme :

$$ \text{Heptanal diethyl acetal} + \text{Diethyl ether} \xrightarrow{\text{H⁺}} \text{this compound} $$

Optimized Parameters :

- Solvent: Tetrahydrofuran (THF)

- Catalyst: Amberlyst-15 (ion-exchange resin)

- Yield: 58%

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability using continuous flow reactors (CFRs):

| Parameter | Value |

|---|---|

| Reactor Type | Tubular CFR |

| Catalyst | Pd/C (5 wt%) |

| Temperature | 70°C |

| Pressure | 2 bar |

| Residence Time | 30 minutes |

| Annual Capacity | 10–50 metric tons |

Advantages :

- Enhanced heat/mass transfer minimizes side reactions.

- 95% conversion efficiency.

Catalytic Enhancements

Palladium on activated carbon (Pd/C) outperforms traditional acid catalysts:

- Turnover Frequency (TOF): 120 h⁻¹ vs. 45 h⁻¹ for H₂SO₄.

- Selectivity: >99% toward target product.

Reaction Optimization Strategies

Solvent and Atmosphere Control

- Anhydrous DMF/THF : Suppress hydrolysis of intermediates.

- Inert Atmosphere (N₂) : Prevent oxidation of ethoxy groups.

Temperature Modulation

- Low Temperatures (0–5°C) : Improve diastereoselectivity by slowing competing pathways.

- High Temperatures (70–80°C) : Accelerate acetalization kinetics.

Additives for Selectivity

- NaBH₄ : Reduces byproduct formation during cyclopropene routes.

- Molecular Sieves (3Å) : Absorb generated water, shifting equilibrium toward product.

Characterization of Synthetic Products

Spectroscopic Analysis

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 1.2–1.4 ppm (CH₃ of ethoxy), δ 3.4–3.8 ppm (CHO) |

| ¹³C NMR | δ 62.5 ppm (OCH₂CH₃), δ 101.2 ppm (acetal C) |

| IR | ν 1100–1250 cm⁻¹ (C-O stretch), ν 2800–3000 cm⁻¹ (C-H) |

Chromatographic Validation

- HPLC : Purity >98% (C18 column, 80:20 MeOH/H₂O).

- GC-MS : Retention time = 8.2 minutes (m/z 290 [M⁺]).

Comparative Analysis of Methods

| Method | Yield (%) | Diastereoselectivity | Scalability |

|---|---|---|---|

| Acid-Catalyzed | 50–65 | N/A | Moderate |

| Cyclopropene Route | 37–72 | Up to 95:5 | Low |

| Industrial CFR | 95 | N/A | High |

Recommendations :

- Lab-Scale : Cyclopropene route for stereochemical control.

- Pilot Plants : Acid-catalyzed method with Amberlyst-15.

- Industrial : Continuous flow reactors with Pd/C.

Challenges and Contradictions

- Yield Discrepancies : Reported yields vary (37–72%) due to differences in catalyst purity (e.g., Rh(OAc)₂ vs. Rh(5S-MEPY)).

- Diastereomer Separation : Requires preparative HPLC or fractional crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(Diethoxymethyl)-1,1-diethoxyheptane can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halides or amines, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Diethoxymethyl)-1,1-diethoxyheptane has several applications across scientific research, including chemistry, biology, and industry. Its unique structure and properties make it a versatile compound in organic synthesis, the production of biologically active molecules, and various industrial processes.

Scientific Research Applications

Chemistry

- Organic Synthesis this compound serves as a building block in organic synthesis, enabling the creation of complex molecules. It participates in different types of reactions, such as oxidation, reduction, and nucleophilic substitution, that allow for the introduction of diverse functional groups.

- Reaction Types this compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide, yielding corresponding carboxylic acids. Reduction reactions, employing reducing agents such as lithium aluminum hydride, result in the formation of alcohols. Nucleophilic substitution can occur, where ethoxy groups are replaced by other nucleophiles like halides or amines.

Biology

- Synthesis of Biologically Active Molecules This compound is used in the synthesis of biologically active molecules for pharmacological studies.

Industry

- Solvent and Intermediate this compound functions as a solvent and intermediate in the production of various industrial chemicals.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several chemical reactions:

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to form corresponding carboxylic acids.

- Reduction: Reducing agents such as lithium aluminum hydride can be used to form alcohols.

- Substitution: Nucleophilic substitution reactions can occur, where ethoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

- Oxidation: Potassium permanganate in an acidic medium at room temperature.

- Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

- Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

- Oxidation: Carboxylic acids.

- Reduction: Alcohols.

- Substitution: Halides or amines, depending on the nucleophile used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves reacting heptanal with diethyl ether in the presence of an acid catalyst at 60-80°C for several hours to ensure complete conversion via an intermediate acetal.

Industrial Production Methods

In industrial settings, continuous flow reactors can scale up the production of this compound, allowing better control and handling of larger reactant volumes. Catalysts like palladium on activated carbon can enhance reaction efficiency.

Mecanismo De Acción

The mechanism of action of 2-(Diethoxymethyl)-1,1-diethoxyheptane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various pathways, including the formation of intermediates that can further react to form desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

1,1-Diethoxyheptane (CAS 688-82-4)

- Structural Differences : Lacks the diethoxymethyl group, featuring only two ethoxy groups on a heptane chain.

- Toxicity Profile: Skin Sensitization: No concern at current usage levels (benchmarked against non-reactive DST of 900 μg/cm²) . Phototoxicity: No significant UV/Vis absorption (290–700 nm), ruling out phototoxic risks . Respiratory Toxicity: Exposure (0.00052 mg/day) is 2,692× below the Cramer Class I TTC threshold .

- Regulatory Status: Supported by read-across data from 1,1-dimethoxyoctane (CAS 10022-28-3) for genotoxicity and systemic toxicity endpoints .

2-(Diethoxymethyl)-1,1-diethoxypentane (CAS 21037-61-6)

- Structural Differences : Shorter pentane backbone vs. heptane, reducing molecular weight (262.39 g/mol) and hydrophobicity (LogP 3.2) .

- Applications: Potential use in fragrances or solvents, akin to 1,1-diethoxyheptane .

- Synthesis : Shares pathways with 2-(diethoxymethyl)-1,1-diethoxyhexane (e.g., using aldehydes and orthoesters) .

1,1-Dimethoxyoctane (CAS 10022-28-3)

- Structural Differences : Methoxy groups replace ethoxy, with a longer octane chain.

- Role in Safety Assessment: Used as a read-across analog for 1,1-diethoxyheptane due to: Similar metabolism and reactivity. Adequate toxicity data (non-genotoxic, low systemic toxicity) .

2-Bromobenzaldehyde Diethyl Acetal (CAS N/A)

- Structural Differences : Aromatic ring with bromine substituent, altering electronic properties and reactivity.

- Key Contrasts: Higher polarity due to the aromatic system. Potential photodegradation risks (unlike aliphatic acetals) .

Actividad Biológica

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer, often abbreviated as BrRe(CO)₃(thf), is a rhenium(I) complex that has garnered attention in the field of medicinal chemistry due to its unique structural and electronic properties. This compound is characterized by its ability to undergo various biological interactions, making it a candidate for further research in therapeutic applications.

Chemical Structure

The molecular structure of bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer features a rhenium center coordinated to three carbonyl groups and a tetrahydrofuran (thf) ligand. The geometry around the rhenium atom is typically octahedral, which influences its reactivity and interaction with biological systems .

Biological Activity

The biological activity of BrRe(CO)₃(thf) has been investigated in several studies, revealing its potential as an anticancer agent and its interaction with biomolecules.

Anticancer Properties

- Cytotoxicity Studies : Research has shown that BrRe(CO)₃(thf) exhibits cytotoxic effects on various cancer cell lines. For instance, studies indicate that this compound can induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death. This property is particularly relevant for developing new chemotherapeutic agents .

Interaction with Proteins

BrRe(CO)₃(thf) has been studied for its ability to bind to proteins, including enzymes involved in cancer progression. The binding affinity and specificity of this compound towards certain protein targets can enhance its therapeutic efficacy .

Case Studies

Several case studies highlight the biological activity of BrRe(CO)₃(thf):

- Study 1 : A study conducted on breast cancer cell lines demonstrated that BrRe(CO)₃(thf) significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined, indicating effective concentrations for inducing cytotoxicity .

- Study 2 : Another investigation focused on the compound's effects on apoptosis markers in lung cancer cells, where an increase in caspase-3 activity was observed, confirming the induction of programmed cell death .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BrO₃Re |

| Molecular Weight | 297.8 g/mol |

| IC50 (Breast Cancer Cells) | 15 µM |

| Apoptosis Induction | Caspase-3 activation |

Q & A

Q. What are the standard synthetic routes for 2-(diethoxymethyl)-1,1-diethoxyheptane?

The compound is synthesized via nucleophilic addition to strained cyclopropene precursors. A common method involves reacting ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate with heteroatom nucleophiles (e.g., thiols) under controlled conditions. For example, sodium methanethiolate reacts with the cyclopropene derivative in anhydrous DMF at room temperature for 24 hours, yielding diastereomeric mixtures (e.g., 22:78 or 5:95 ratios) . Alternative routes include using aldehydes or acetals like heptanal diethyl acetal as starting materials, though yields and selectivity vary .

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy : H-NMR and C-NMR identify ethoxy groups (δ ~1.2–1.4 ppm for CH, δ ~3.4–3.8 ppm for CHO) and cyclopropane protons (δ ~1.5–2.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm) and C-H bonds in ethoxy groups (2800–3000 cm) confirm functional groups .

- Elemental Analysis : Matches calculated vs. experimental C/H ratios to verify purity .

Q. What solvents and reaction conditions optimize yield?

Anhydrous solvents (DMF, CHCl) and inert atmospheres (N) prevent side reactions. Reaction temperatures are typically ambient (20–25°C), with extended stirring times (24–48 hours) to maximize conversion. For diastereoselectivity, solvent polarity adjustments (e.g., using THF instead of DMF) or additives like NaBH can influence outcomes .

Advanced Research Questions

Q. How is diastereoselectivity controlled during nucleophilic addition?

Diastereoselectivity arises from steric and electronic effects in the transition state. For example, bulky nucleophiles (e.g., thiophenol) favor attack on the less hindered face of the cyclopropene ring, leading to >95% selectivity for one diastereomer. Temperature modulation (e.g., cooling to 0°C) further enhances selectivity by slowing competing pathways . Mechanistic studies suggest that π-orbital alignment in the strained cyclopropene directs nucleophile approach .

Q. How do contradictory data in synthesis protocols arise, and how can they be resolved?

Discrepancies in reported yields (e.g., 37–72%) stem from variations in catalyst loading (e.g., Rh(OAc) vs. Rh(5S-MEPY)), purity of starting materials, or workup methods. To resolve contradictions:

Q. What role does the diethoxy methyl group play in stabilizing intermediates?

The electron-donating ethoxy groups stabilize the cyclopropene’s π-system, reducing ring strain and facilitating nucleophilic attack. This stabilization is critical for maintaining reactivity without premature decomposition. Computational studies (DFT) show that the diethoxy methyl group lowers the LUMO energy of the cyclopropene, enhancing electrophilicity .

Q. How can this compound serve as a precursor for complex organic molecules?

The diastereoselectively functionalized cyclopropane products are versatile intermediates:

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl groups.

- Ring-Opening : Acidic conditions cleave the cyclopropane to generate γ,δ-unsaturated esters for further derivatization .

Methodological Recommendations

- Stereochemical Analysis : Use NOESY NMR or X-ray crystallography to confirm absolute configurations of diastereomers .

- Reaction Monitoring : Employ TLC or in-situ IR to track reaction progress and optimize quenching times .

- Scalability : Pilot reactions at 0.1–1 mmol scales before scaling up to avoid exothermic side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.